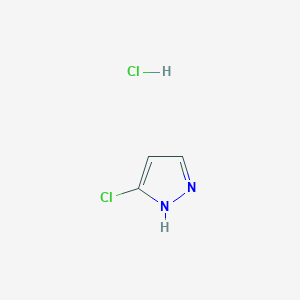

5-chloro-1H-pyrazole hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

5-chloro-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGQMXHFPXZEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1h Pyrazole Hydrochloride and Its Precursors

Historical and Contemporary Synthesis Routes to 5-chloro-1H-pyrazole hydrochloride

The classical and current approaches to synthesizing this compound and its immediate precursors are centered on the initial formation of the pyrazole (B372694) ring followed by controlled chlorination.

Cyclocondensation Reactions in Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. This approach, known as the Knorr pyrazole synthesis, is a robust and widely used method. nih.govbeilstein-journals.orgyoutube.com The reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine, which acts as a bidentate nucleophile, to form the five-membered pyrazole ring. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov For the synthesis of precursors to 5-chloro-1H-pyrazole, a common strategy involves the reaction of a β-ketoester, such as ethyl acetoacetate (B1235776), with hydrazine hydrate. This reaction typically yields a pyrazolone (B3327878) intermediate, a critical precursor for subsequent chlorination. nih.gov

Alternative 1,3-dielectrophiles can also be employed. For instance, α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to the aromatic pyrazole ring. nih.govnih.gov Furthermore, multicomponent reactions (MCRs) have emerged as an efficient strategy, allowing for the one-pot synthesis of complex pyrazoles from simple starting materials. beilstein-journals.orgnih.gov These MCRs can involve the in situ generation of the 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with hydrazine. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Precursor Synthesis

| 1,3-Dielectrophile | Hydrazine Source | Key Intermediate/Product | Reference |

| 1,3-Diketone | Hydrazine derivatives | 1,3,5-Trisubstituted pyrazoles | nih.gov |

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-5-pyrazolone | nih.gov |

| α,β-Unsaturated Ketone | Hydrazine hydrate | Pyrazoline (oxidized to pyrazole) | nih.gov |

| Diethyl oxaloacetate, Aldehyde, Malononitrile | Hydrazine | Polysubstituted pyranopyrazoles | researchgate.net |

Regioselective Halogenation Strategies for Pyrazole Systems

With the pyrazole or pyrazolone core constructed, the introduction of a chlorine atom at the C5 position is the next crucial transformation. The challenge lies in achieving high regioselectivity, as the pyrazole ring possesses multiple reactive sites. The substitution pattern is governed by the electronic properties of the existing substituents and the choice of chlorinating agent.

For pyrazolone precursors, which exist in tautomeric equilibrium with their pyrazol-5-ol form, chlorination at the C5 position is readily achieved using dehydrating chlorinating agents. A common and effective reagent for this purpose is phosphoryl chloride (POCl₃). The Vilsmeier-Haack reaction, which utilizes a mixture of POCl₃ and dimethylformamide (DMF), is a powerful method for converting 2-substituted-5-methyl-2,4-dihydro-3H-pyrazol-3-ones into 5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes. nih.gov This reaction proceeds via chloroformylation, introducing the chloro group at the 5-position.

Direct chlorination of the pyrazole ring can also be accomplished. While methods for direct catalytic C-H chlorination are still developing, electrochemical methods have been explored for the C-H chlorination and bromination of pyrazoles, offering an alternative to traditional halogenating agents. researchgate.net The regioselectivity of these direct halogenations is highly dependent on the directing effects of substituents already present on the pyrazole ring. For instance, blocking groups at the C4 position, such as formyl or chloro groups, are often used to direct subsequent functionalization, like arylation, to the C5 position. academie-sciences.fr

Precursor Design and Derivatization for this compound Synthesis

The efficient synthesis of the target compound hinges on the strategic design of precursors. The most common precursor is a pyrazolone, which can be thought of as a masked 5-hydroxypyrazole. As mentioned, these are readily synthesized via the Knorr cyclocondensation of β-ketoesters and hydrazine. nih.gov

The general synthetic sequence is as follows:

Cyclocondensation: A β-ketoester is reacted with a hydrazine to form a pyrazolone.

Chlorination: The pyrazolone is treated with a chlorinating agent like POCl₃ to yield the 5-chloropyrazole. nih.gov

Salt Formation: The resulting 5-chloro-1H-pyrazole, being a basic heterocycle, is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Derivatization of the pyrazole ring, particularly at the N1 position, is a common strategy to create a library of related compounds. This is often accomplished by using a substituted hydrazine in the initial cyclocondensation step. For example, reacting a 1,3-diketone with an arylhydrazine leads to an N-arylpyrazole. nih.gov This N1-substituent can influence the electronic properties of the ring and the regioselectivity of subsequent reactions.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While the direct catalytic synthesis of this compound is not extensively documented, catalytic principles are widely applied to the functionalization of the pyrazole ring.

Homogeneous and Heterogeneous Catalysis in Pyrazole Functionalization

Transition-metal catalysis has become an indispensable tool for the C-H functionalization of pyrazoles, providing direct access to a wide range of derivatives without the need for pre-functionalized starting materials. rsc.org

Homogeneous palladium catalysts are particularly effective for the direct arylation, allylation, and benzylation of pyrazoles. nih.govrsc.orgacademie-sciences.fr These reactions typically involve the activation of a C-H bond on the pyrazole ring and its subsequent coupling with an aryl or alkyl halide. The regioselectivity of these reactions is a key challenge, often controlled by directing groups or by the inherent electronic properties of the pyrazole substrate. For example, an electron-withdrawing group at the C4 position can facilitate the Pd-catalyzed C-H allylation and benzylation at the C5 position. nih.gov

Table 2: Catalytic Systems for Pyrazole C-H Functionalization

| Reaction Type | Catalyst System | Substrate Scope | Key Feature | Reference |

| C5-Arylation | Pd(OAc)₂ / KOAc | Ethyl 1-methylpyrazole-4-carboxylate + Aryl bromides | Ester acts as a removable blocking/directing group | academie-sciences.fr |

| C-H Allylation | Pd(OAc)₂ / Ag₂CO₃ | Pyrazoles with C4 electron-withdrawing groups | C4 substituent enables C5 functionalization | nih.gov |

| C-H Benzylation | Pd(OAc)₂ / Ag₂CO₃ | Pyrazoles with C4 electron-withdrawing groups | C4 substituent enables C5 functionalization | nih.gov |

Heterogeneous catalysis, while less common for this specific transformation, offers advantages such as easier catalyst separation and recycling. The development of solid-supported catalysts for pyrazole functionalization is an ongoing area of research.

Metal-mediated Transformations for C-Cl Bond Formation and Modification

The formation of the C-Cl bond in 5-chloropyrazoles is typically achieved with stoichiometric reagents like POCl₃. nih.gov However, the development of catalytic methods for direct C-H chlorination of heterocycles is a major goal in green chemistry. Recent advancements in dual photoredox and cobalt catalysis have enabled novel hydrochlorination reactions, such as the remote-Markovnikov 1,3-hydrochlorination of allyl carboxylates. acs.orgacs.org While this specific methodology has not been applied to the direct C5-chlorination of a simple pyrazole, it demonstrates the potential of modern catalytic strategies for C-Cl bond formation, even accommodating a pyrazole-containing substrate within its scope. acs.orgacs.org

Conversely, the C-Cl bond in a 5-chloropyrazole is a valuable synthetic handle for further diversification through metal-mediated cross-coupling reactions. The chlorine atom can act as a leaving group in various palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows the 5-chloro-1H-pyrazole core to be elaborated into more complex molecular architectures, highlighting its importance as a versatile intermediate in medicinal and materials chemistry. The use of a chloro group at C4 as a blocking group to direct C5-arylation further underscores the strategic importance of halogenated pyrazoles in synthesis. academie-sciences.fr

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of 5-chloro-1H-pyrazole and its precursors aims to reduce the environmental impact of traditional methods. These often rely on volatile organic compounds (VOCs) and hazardous reagents. Key areas of improvement include the adoption of solvent-free reaction conditions, the use of aqueous media, and the exploration of novel, sustainable reaction media like deep eutectic solvents (DESs).

Solvent-free and aqueous synthetic methods represent a significant step towards greener chemical processes by minimizing or eliminating the use of hazardous organic solvents. Research in this area for pyrazole synthesis has shown promising results, which are applicable to the precursors of 5-chloro-1H-pyrazole.

Solvent-free synthesis, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and simpler work-up procedures. For instance, the cyclocondensation reaction to form the pyrazole ring can be carried out under solvent-free conditions. scielo.br Microwave-assisted solvent-free synthesis of pyrazole derivatives has been demonstrated to be an efficient and environmentally friendly approach. scielo.brresearchgate.net One study highlighted the synthesis of 4,5-dihydro-1H-pyrazoles and their subsequent dehydration to pyrazoles under microwave irradiation without a solvent, showcasing the potential for high yields in short reaction times. scielo.br Another green approach involves the mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid (TCCA) in a solvent-free process, which, while demonstrated for 4-chloropyrazoles, presents a viable greener alternative to traditional chlorination methods that could be adapted for 5-chloro isomers. rsc.org

Aqueous synthesis is another cornerstone of green chemistry, utilizing water as a safe, non-flammable, and abundant solvent. The synthesis of pyrazole derivatives has been successfully achieved in aqueous media. For example, a four-component reaction of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water has been used to produce pyranopyrazoles, demonstrating the feasibility of forming the pyrazole core in an aqueous environment. nih.gov Similarly, the synthesis of 5-fluorinated-1H-pyrazoles has been reported in the presence of water and a base, indicating that water can be a suitable medium for the synthesis of halogenated pyrazoles. google.com

Table 1: Examples of Solvent-Free and Aqueous Synthesis of Pyrazole Derivatives

| Product Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,5-dihydro-1H-pyrazoles | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Microwave, Solvent-free | Good | scielo.br |

| 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters | 1,1,1-trichloro-4-alkoxy-3-alken-2-ones, Hydrazine methyl carboxylate | Microwave, Solvent-free | 70-98% | scielo.br |

| 4-chloropyrazoles | Pyrazoles, Trichloroisocyanuric acid | Mechanochemical, Solvent-free | High | rsc.org |

| 1,4-dihydropyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Water, 80°C | 85-92% | nih.gov |

| 5-fluoro-1H-pyrazoles | Olefin, Hydrazine | Water, Base | - | google.com |

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low cost, biodegradability, low toxicity, and simple preparation. bhu.ac.in A DES is a mixture of two or more components with a melting point significantly lower than that of its individual constituents. They have been successfully employed as both catalysts and reaction media in the synthesis of pyrazole derivatives.

Several studies have demonstrated the utility of DESs in synthesizing the pyrazole core. For instance, a choline (B1196258) chloride/urea-based DES has been used as an efficient and recyclable medium for the four-component synthesis of pyranopyrazoles, achieving excellent yields in short reaction times. tandfonline.com Another study reported the use of a benzalkonium chloride and urea-based DES, combined with ultrasound, for the synthesis of pyrazoline derivatives, which significantly reduced reaction times and increased yields compared to conventional methods. The use of a choline chloride:glycerol DES has also been shown to be effective for the cyclization of chalcones and phenylhydrazine (B124118) to form pyrazoline derivatives, avoiding the need for toxic catalysts and volatile solvents. bhu.ac.in

These methodologies showcase the potential for DESs to be applied to the synthesis of precursors for 5-chloro-1H-pyrazole, offering a more sustainable alternative to traditional organic solvents. The recyclability of DESs further enhances their green credentials.

Table 2: Synthesis of Pyrazole Derivatives using Deep Eutectic Solvents (DES)

| Product Type | DES System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dihydropyrano[2,3-c]pyrazoles | Choline chloride/Urea | Aromatic aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | 80°C | 96% | tandfonline.com |

| Pyrazoline derivatives | Benzalkonium chloride/Urea | Chalcones, Hydrazine derivatives | Ultrasound, Room Temperature | up to 88% | |

| 1,3,5-trisubstituted Pyrazolines | Choline chloride/Glycerol | 1,3-diphenyl-2-propen-1-ones, Phenyl hydrazine | - | 87% | bhu.ac.in |

| Highly substituted pyrazole-4-carbonitriles | Choline chloride/Urea | Hydrazine/phenylhydrazine, Malononitrile, Aromatic aldehydes | - | - | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 1h Pyrazole Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the substituents on the ring. In the case of 5-chloro-1H-pyrazole, the chlorine atom and the pyrazole nitrogen atoms influence the position of electrophilic attack. Pyrazole itself is an aromatic compound, and its resonating structures contribute to its stability. globalresearchonline.net

Generally, electrophilic substitution on the pyrazole ring, such as halogenation, nitration, and sulfonation, occurs preferentially at the 4-position. globalresearchonline.net This is because the intermediate carbocation formed by attack at this position is more stabilized by resonance. The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.eduyoutube.com The first step is typically the rate-determining step. uci.edumasterorganicchemistry.com Lewis acids like FeCl₃ or AlCl₃ are often used as catalysts to activate the electrophile, making it more reactive towards the aromatic ring. masterorganicchemistry.com

For substituted pyrazoles, the directing effects of the existing substituents must be considered. In 5-chloro-1H-pyrazole hydrochloride, the chloro group is a deactivating but ortho-, para-directing group. However, the pyrazole ring itself has a significant influence on the regioselectivity.

Nucleophilic Substitution Processes Involving the Chloro Moiety

The chloro moiety at the 5-position of the pyrazole ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental for the functionalization of the pyrazole core. The reactivity of the C-Cl bond is enhanced by the presence of the electron-withdrawing pyrazole ring.

Nucleophilic aromatic substitutions are similar in mechanism to the reactions of acid chlorides with nucleophiles, where the nucleophile attacks, forming an intermediate, and then the halide is ejected. youtube.com In many cases, these reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step process involving a Meisenheimer intermediate. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack. nih.gov

Studies have shown that the chloro atom in 5-chloropyrazole derivatives is sufficiently activated to act as a leaving group in various C-C and C-N bond-forming reactions. researchgate.net For instance, the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with various aryl boronic acids in the presence of a palladium catalyst and a base leads to the formation of arylated pyrazole derivatives. researchgate.net

Metal-Catalyzed Coupling Reactions of this compound (e.g., Suzuki, Stille, Sonogashira)

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org It is widely used due to the stability, low toxicity, and commercial availability of boronic acids. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org 5-chloro-1,3-dimethyl-1H-pyrazole has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base to synthesize arylated pyrazole derivatives. researchgate.net However, the presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the palladium catalyst. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, also catalyzed by palladium. organic-chemistry.orgopenochem.orgwikipedia.org Organostannanes are air and moisture stable, but their toxicity is a significant drawback. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. openochem.org Selective Stille couplings have been reported for chloro-substituted heterocyclic compounds, demonstrating the utility of this reaction for creating C-C bonds. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.org The chloro atom in 5-chloropyrazole derivatives has been shown to be a suitable leaving group in Sonogashira couplings, particularly when activated by other substituents on the pyrazole ring. researchgate.net For example, 5-chloropyrazole-4-carbaldehydes react with various alkynes under Sonogashira conditions to give the corresponding cross-coupling products in good yields. researchgate.net

Table 1: Overview of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reagents | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, low toxicity of boron reagents. researchgate.netorganic-chemistry.org |

| Stille | Organostannanes (Organotin compounds) | Pd catalyst | Versatile, but tin reagents are toxic. organic-chemistry.orgopenochem.org |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds under mild conditions. researchgate.netwikipedia.org |

Acid-Base Chemistry and Salt Formation Dynamics of this compound

Pyrazole is a weak base and can form salts with inorganic acids. globalresearchonline.net The presence of two nitrogen atoms in the five-membered ring contributes to its basic character. globalresearchonline.net In this compound, the pyrazole nucleus is protonated, forming a hydrochloride salt. This salt formation enhances the water solubility of the compound.

The acidity of the N-H proton in the pyrazole ring can be influenced by substituents. The electron-withdrawing nature of the chloro group at the 5-position would be expected to increase the acidity of the N-H proton compared to unsubstituted pyrazole. The hydrochloride salt form indicates that under acidic conditions, the pyrazole ring acts as a base, accepting a proton. The dynamics of salt formation are crucial for its purification and handling, as well as for its reactivity in certain chemical transformations.

Oxidative and Reductive Transformations of the Pyrazole Nucleus

The pyrazole ring is generally resistant to oxidation and reduction. globalresearchonline.net However, under specific conditions, it can undergo transformations.

Oxidation: The oxidation of the pyrazole ring can lead to various products depending on the oxidizing agent and the substituents present. In some cases, oxidative cleavage of the pyrazole ring can occur. acs.orgacs.org For instance, the oxidation of certain pyrazole derivatives can lead to the formation of azipyrazoles. acs.org The oxidation of pyrazole itself by rat hepatocytes has been shown to produce 4-hydroxypyrazole, a reaction mediated by cytochrome P-450. nih.gov The oxidation of 1H-pyrazol-5-amines can result in a ring-opening to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net

Reduction: The pyrazole ring can be catalytically hydrogenated, typically under more forcing conditions than simple alkenes, to first form pyrazoline and then pyrazolidine. globalresearchonline.net Palladium catalysts are often less active for the reduction of aromatic rings compared to platinum or rhodium. wordpress.com The reduction of a nitro group on a pyrazole ring to an amino group is a common transformation. nih.gov

Thermal and Photochemical Reactivity Profiles of this compound

Thermal Reactivity: Pyrazole and its derivatives generally exhibit good thermal stability due to their aromatic character. semanticscholar.org The thermal stability of energetic materials based on pyrazole, for example, is a key property. researchgate.net The decomposition temperature of such compounds is an important parameter that is often determined by differential thermal analysis (DTA). researchgate.net For this compound, the thermal stability would be influenced by the strength of the C-Cl bond and the stability of the pyrazole ring itself.

Photochemical Reactivity: The photochemistry of pyrazoles can involve various transformations. N-substituted pyrazoles have been shown to undergo photoisomerization to imidazoles and photocleavage. researchgate.net The irradiation of pyranopyrazoles, which contain a pyrazole ring fused to a pyranone ring, can lead to photodimerization and photocleavage. researchgate.net Photoactive chemicals can absorb photons, leading to molecular changes or the generation of reactive oxygen species. researchgate.net The specific photochemical reactions of this compound would depend on the absorption of UV or visible light and could potentially involve the cleavage of the C-Cl bond or transformations of the pyrazole ring. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 1h Pyrazole Hydrochloride

Elucidation of Electronic Structure via High-Resolution Spectroscopic Techniques (e.g., XPS, XAS)

High-resolution spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful tools for probing the core-level electron binding energies and the unoccupied electronic states, respectively.

X-ray Photoelectron Spectroscopy (XPS) analysis of 5-chloro-1H-pyrazole hydrochloride would provide a quantitative measure of the elemental composition and chemical states of carbon, nitrogen, and chlorine. The protonation of the pyrazole (B372694) ring and the presence of the electronegative chlorine atom significantly influence the electron density across the molecule. One would expect distinct C 1s, N 1s, and Cl 2p core-level spectra. For instance, the N 1s spectrum is anticipated to show two distinct peaks corresponding to the protonated, pyrrole-like nitrogen (-NH-) and the pyridine-like nitrogen (=N-). In studies of related pyrazole systems on surfaces, N 1s peaks have been observed at different binding energies (e.g., 399.6 eV and 400.2 eV), indicating the different chemical environments of the two nitrogen atoms within the ring. researchgate.net The binding energies would be higher compared to the neutral 5-chloropyrazole due to the positive charge of the cation.

X-ray Absorption Spectroscopy (XAS) , particularly at the N K-edge, offers complementary information by probing the partial density of unoccupied states. The spectra are characterized by sharp π* and broader σ* resonances. Simulations of N K-edge XANES for N-heterocyclic compounds show that the position and intensity of these features are highly sensitive to the molecular orientation and the electronic interactions with the local environment. rsc.org For this compound, the XAS spectrum would reveal details about the unoccupied molecular orbitals, with the π* transitions providing insight into the aromatic system of the pyrazolium (B1228807) ring.

Detailed Analysis of Vibrational Modes and Molecular Fingerprints (e.g., Advanced Raman, FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. For this compound, the spectra are dominated by vibrations involving the pyrazolium ring and the N-H and C-Cl bonds.

In a comprehensive study of 4-halogenated pyrazoles, FT-IR spectra revealed complex features in the 2600–3200 cm⁻¹ region due to N-H stretching, which is significantly affected by strong hydrogen bonding in the solid state. mdpi.comconsensus.app Upon formation of the hydrochloride salt, the N-H stretching frequency is expected to shift further and broaden due to the strong N-H···Cl⁻ hydrogen bond. Theoretical studies on pyrazole derivatives have been used to assign the various vibrational modes.

Key expected vibrational modes for this compound are summarized in the table below, based on data from related pyrazole compounds. mdpi.comresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 2600 - 3100 | Broad band, indicative of strong hydrogen bonding with the chloride anion. |

| C-H Stretch (aromatic) | 3100 - 3180 | Sharp peaks characteristic of the pyrazole ring protons. |

| C=C / C=N Stretch | 1400 - 1600 | Multiple bands corresponding to ring stretching vibrations. |

| N-H Bend | 1150 - 1250 | In-plane bending mode. |

| C-Cl Stretch | 650 - 800 | Stretching vibration of the carbon-chlorine bond. |

The specific frequencies and intensities of these bands provide a detailed signature for the compound, sensitive to its solid-state packing and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopic Studies of this compound in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in both solution and solid phases. ipb.ptresearchgate.net

¹H NMR: In solution, this compound is expected to show two distinct signals for the ring protons (H3 and H4) and a broad signal for the two N-H protons. A study on the series of 4-halogenated pyrazoles showed that the chemical shifts of the ring protons are sensitive to the halogen substituent. mdpi.com For this compound, the protonation of the ring and the inductive effect of the chlorine atom would lead to a general downfield shift of the ring protons compared to the neutral parent compound.

¹³C NMR: The ¹³C NMR spectrum would display three signals for the pyrazolium ring carbons (C3, C4, and C5). The carbon atom bonded to chlorine (C5) is expected to have its resonance significantly shifted. The chemical shifts provide direct information about the electronic environment of each carbon atom. In related halogenated aminopyrazoles, the carbon atoms of the pyrazole ring resonate in the region of approximately δ = 100–150 ppm. nih.gov

Table of Expected NMR Chemical Shifts (δ, ppm) in a suitable solvent (e.g., DMSO-d₆)

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H (N-H) | 12.0 - 14.0 | Broad singlet, exchangeable with D₂O. |

| ¹H (C3-H, C4-H) | 7.5 - 8.5 | Two distinct signals, likely doublets. |

| ¹³C (C5-Cl) | 130 - 140 | Chemical shift influenced by direct attachment to chlorine. |

| ¹³C (C3) | 135 - 145 | Chemical shift influenced by adjacent nitrogen atoms. |

| ¹³C (C4) | 105 - 115 | Typically the most upfield of the ring carbons. |

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals and for providing insight into the molecular structure. mdpi.comnumberanalytics.com

COSY (Correlation Spectroscopy): Would show a correlation between the coupled ring protons, H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each ring proton signal with its directly attached carbon atom (C3-H3 and C4-H4).

Solid-State NMR (SS-NMR): Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is particularly valuable for studying the structure of pyrazoles in the solid state. nih.govemory.edu ¹³C and ¹⁵N CPMAS NMR can distinguish between different tautomers or polymorphs by revealing the distinct chemical environments in the crystal lattice. nih.govresearchgate.net For this compound, SS-NMR would provide information on the hydrogen bonding environment and could confirm the specific nitrogen atom that is protonated in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the crystal packing.

While the specific crystal structure for this compound is not widely published, analysis of related structures, such as those of 4-halogenated pyrazoles and other pyrazole salts, allows for a robust prediction of its structural features. mdpi.comresearchgate.netnih.govnih.gov The crystal structure of 4-chloro-1H-pyrazole, for instance, forms a trimeric hydrogen-bonded motif. mdpi.comresearchgate.net

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds and other supramolecular interactions. researchgate.netnih.gov The primary interaction will be the N-H···Cl⁻ hydrogen bond, where the protonated pyrazolium ring acts as a hydrogen bond donor to the chloride anion. This is a classic and strong interaction that typically dictates the primary structural motif in hydrochloride salts of nitrogen heterocycles.

Other significant interactions that may be observed include:

C-H···Cl and C-H···N interactions: Weaker hydrogen bonds involving the pyrazolium ring C-H groups.

Halogen-based interactions: C-Cl···Cl or C-Cl···π interactions, although typically weaker, can also play a role in stabilizing the crystal lattice. nih.gov

The interplay of these forces—strong N-H···Cl⁻ bonds, weaker hydrogen bonds, and van der Waals forces—defines the final three-dimensional supramolecular assembly of the crystal. conicet.gov.ar

Polymorphism and Solid-State Structural Variability

The phenomenon of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of critical importance in the pharmaceutical and materials sciences. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. As of the current literature review, specific studies on the polymorphism of this compound have not been reported. However, valuable insights into its potential solid-state behavior can be gleaned from the crystallographic analysis of its isomers and other halogenated pyrazoles.

Notably, the crystal structure of 4-chloro-1H-pyrazole has been determined and provides a relevant point of comparison. nih.govnih.gov In the solid state, 4-chloro-1H-pyrazole molecules assemble into a hydrogen-bonded trimeric structure, a feature it shares with its bromo analog, indicating a consistent packing motif for these 4-halogenated pyrazoles. nih.gov This trimeric assembly is a common supramolecular motif observed in pyrazole chemistry, arising from the hydrogen-bonding capabilities of the pyrazole ring's N-H and N atoms. nih.gov

The introduction of the hydrochloride to form this compound would be expected to significantly alter this packing arrangement. The presence of a chloride ion and the protonation of the pyrazole ring would introduce strong ionic and hydrogen-bonding interactions, likely leading to a more complex and densely packed crystal lattice. The potential for polymorphism in the hydrochloride salt remains an area for future investigation, with different arrangements of the pyrazole cation and chloride anion potentially giving rise to multiple crystalline forms.

Table 1: Crystallographic Data for a Related Halogenated Pyrazole

| Compound | Formula | Crystal System | Space Group | Key Supramolecular Feature | Reference |

| 4-chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | Trimeric H-bonding motif | nih.govnih.govnih.gov |

This table presents data for a closely related isomer to provide context on the solid-state packing of halogenated pyrazoles. Data for this compound is not currently available in published literature.

Mass Spectrometric Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not publicly documented, its fragmentation behavior can be predicted based on the established principles of mass spectrometry for pyrazole derivatives and halogenated organic compounds. asianpubs.orgresearchgate.net

Upon introduction into the mass spectrometer, the hydrochloride salt would likely undergo thermal decomposition, liberating hydrogen chloride (HCl) and yielding the neutral 5-chloro-1H-pyrazole molecule for subsequent ionization. The electron ionization (EI) mass spectrum of 5-chloro-1H-pyrazole would be expected to exhibit a distinct molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this molecular ion peak would appear as a characteristic doublet, with the M⁺˙ peak corresponding to the ³⁵Cl isotope and an M+2 peak of about one-third the intensity for the ³⁷Cl isotope. libretexts.org

The fragmentation of the pyrazole ring itself is anticipated to follow pathways observed for other pyrazole derivatives. asianpubs.orgresearchgate.net Common fragmentation routes include the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion, leading to a significant fragment ion. Another characteristic fragmentation is the cleavage of the N-N bond, followed by the expulsion of a nitrogen molecule (N₂). The presence of the chloro substituent will influence the fragmentation, and the loss of a chlorine radical (Cl˙) or a molecule of HCl from fragment ions are also plausible pathways.

The proposed fragmentation pathways are instrumental for the structural confirmation of synthesized 5-chloro-1H-pyrazole and for distinguishing it from its isomers in analytical studies.

Table 2: Predicted Mass Spectrometric Fragmentation of 5-chloro-1H-pyrazole

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Fragmentation |

| 102 | [C₃H₃ClN₂]⁺˙ | Molecular ion (M⁺˙) |

| 104 | [C₃H₃³⁷ClN₂]⁺˙ | Isotopic molecular ion (M+2) |

| 75 | [C₂H₂ClN]⁺˙ | Loss of HCN from the molecular ion |

| 67 | [C₃H₃N₂]⁺ | Loss of Cl˙ from the molecular ion |

| 74 | [C₃H₂N₂]⁺˙ | Loss of N₂ from the molecular ion |

This table presents predicted m/z values and corresponding fragment ions for the parent molecule, 5-chloro-1H-pyrazole, based on general fragmentation principles. The hydrochloride salt would likely dissociate to the parent molecule prior to ionization.

Theoretical and Computational Studies on 5 Chloro 1h Pyrazole Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 5-chloro-1H-pyrazole hydrochloride. By solving approximations of the Schrödinger equation, these methods model the molecule's electronic distribution and energy, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to optimize the molecular geometry and compute key electronic properties. nih.govresearchgate.net

A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netresearchgate.net For 5-chloro-1H-pyrazole, the HOMO is expected to be distributed over the pyrazole ring, while the LUMO may also be localized on the ring, influenced by the electron-withdrawing chlorine atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. These descriptors provide a quantitative measure of its stability and reactivity. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Absolute Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Absolute Softness (σ) | 1 / η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table outlines the key global reactivity descriptors and their significance in the context of DFT. The actual values would be derived from specific DFT calculations on this compound.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost. researchgate.net

These high-accuracy methods are often used to benchmark the results obtained from more computationally efficient DFT methods. For a molecule like this compound, ab initio calculations could be employed to obtain a highly reliable geometry or to precisely calculate the relative energies of different tautomers and isomers, providing a gold-standard reference for other computational models. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. nih.gov MD simulations apply classical mechanics to predict the motion of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

For this compound in an aqueous solution, an MD simulation would typically involve:

System Setup : Placing the pyrazole molecule and the chloride ion in a cubic box filled with water molecules.

Force Field Application : Assigning a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. nih.gov

Simulation : Solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds), for a total simulation time of nanoseconds or longer. nih.gov

The resulting trajectory provides detailed information on how the molecule moves, rotates, and interacts with water molecules. This is particularly important for understanding how solvent molecules arrange themselves around the pyrazole ring and the hydrochloride ion, and how hydrogen bonds are formed and broken over time.

In Silico Modeling of Molecular Recognition and Binding Mechanisms

In silico modeling techniques are crucial for understanding how a molecule like 5-chloro-1H-pyrazole might interact with biological targets, such as enzymes or receptors. These methods are foundational in drug discovery and design. rsc.org

The fundamental principle of molecular recognition is based on the complementarity of shape and electronic properties between the ligand (the small molecule) and the target's binding site. Key interactions that govern this recognition include:

Hydrogen Bonding : The pyrazole ring contains both hydrogen bond donors (N-H group) and acceptors (the nitrogen atom), making it capable of forming specific hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions : The nonpolar regions of the pyrazole ring can form favorable interactions with hydrophobic residues (e.g., leucine, valine) in the binding pocket.

Halogen Bonding : The chlorine atom on the pyrazole ring can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site.

Molecular docking is a common in silico technique used to predict the preferred orientation and binding affinity of a ligand to a target protein. nih.gov By computationally placing the 5-chloro-1H-pyrazole molecule into the active site of a protein, researchers can identify the most likely binding mode and estimate the strength of the interaction, providing a rationale for the molecule's potential biological activity. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy : The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. DFT calculations are a popular method for predicting ¹H and ¹³C chemical shifts, often achieving a root mean square error of 0.2–0.4 ppm for protons. mdpi.com More recently, machine learning algorithms trained on large databases of experimental spectra have shown even higher accuracy, with mean absolute errors below 0.10 ppm for ¹H chemical shifts. nih.gov These programs can predict the NMR spectrum of this compound from its chemical structure, aiding in the assignment of experimental peaks. mdpi.comnih.gov

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for 5-chloro-1H-pyrazole

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C3 | - | ~135.0 |

| H3 | ~7.5 | - |

| C4 | - | ~105.0 |

| H4 | ~6.3 | - |

Note: These are hypothetical, representative values for the neutral 5-chloro-1H-pyrazole in a common solvent like DMSO. The actual shifts for the hydrochloride salt may vary due to protonation. Predictions are based on established computational models like DFT and machine learning. mdpi.comcolostate.edu

IR and UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Similarly, DFT calculations can compute the vibrational frequencies of the molecule, which can be correlated with the peaks in an Infrared (IR) spectrum. This allows for a detailed assignment of vibrational modes, such as the N-H stretch, C-H bends, and C-Cl stretch, for this compound.

Tautomerism and Isomerism Analysis of this compound using Computational Methods

Pyrazoles can exist in different tautomeric forms due to the migration of a proton. For 5-chloro-1H-pyrazole, two principal tautomers are possible: 5-chloro-1H-pyrazole and 3-chloro-1H-pyrazole. Although they are structurally distinct isomers, they can interconvert via a tautomeric shift.

Computational methods are exceptionally well-suited to analyze the relative stabilities of these tautomers. By performing high-level quantum chemical calculations (such as DFT or ab initio methods) on the optimized geometry of each tautomer, their total electronic energies can be determined. researchgate.net The tautomer with the lower calculated energy is predicted to be the more stable and therefore the more abundant form at equilibrium.

These calculations can be performed for the molecule in the gas phase to understand its intrinsic stability, or by using a polarizable continuum model (PCM) to simulate the effects of a solvent. researchgate.net The solvent can influence tautomeric equilibrium by preferentially stabilizing one form over another, and computational analysis can quantify this effect. This analysis is crucial for understanding which tautomeric form of this compound is likely to be present under specific experimental conditions.

Strategic Applications of 5 Chloro 1h Pyrazole Hydrochloride in Advanced Chemical Synthesis

5-chloro-1H-pyrazole hydrochloride as a Key Building Block for Complex Heterocyclic Architectures

The reactivity of the chlorine atom in this compound makes it an excellent precursor for constructing more intricate heterocyclic systems. The chlorine can be readily displaced by a variety of nucleophiles, and the pyrazole (B372694) ring itself can undergo further reactions, leading to a diverse array of fused and substituted heterocyclic compounds.

One common strategy involves the initial functionalization of the pyrazole core, followed by cyclization reactions. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole can be converted to its corresponding 4-carbaldehyde derivative. scielo.br This aldehyde can then serve as a key intermediate for building fused pyrazole systems. For example, reaction with hydrazides can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives.

Another approach involves the direct use of the chloro-pyrazole as a synthon in cycloaddition and condensation reactions. Research has demonstrated the synthesis of various pyrazole derivatives starting from 5-chloro- and 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. researchgate.netyu.edu.jo These carbaldehydes can be transformed into a range of heterocyclic structures, including thiazoles and oxadiazoles, through reactions with appropriate reagents. researchgate.netyu.edu.jo For instance, N-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides can be cyclized to form N-[2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides and 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles. researchgate.netyu.edu.jo

The synthesis of chromone-pyrazole hybrids further illustrates the utility of chloro-pyrazoles. nih.gov Tandem reactions of 3-formylchromones with 5-amino-3-methyl-1H-pyrazole can yield complex fused systems like 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov This highlights the ability to construct elaborate, multi-ring architectures from relatively simple pyrazole precursors.

The following table summarizes some examples of complex heterocyclic architectures synthesized from 5-chloro-1H-pyrazole derivatives:

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Hydrazine (B178648) hydrate | Pyrazolo[3,4-d]pyridazine derivative | scielo.br |

| N-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides | Thioglycolic acid | N-[2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides | researchgate.netyu.edu.jo |

| N-[(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides | Acetic anhydride | 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles | researchgate.netyu.edu.jo |

| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | 3,7-Dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |

Utilization in Ligand Design for Catalysis and Coordination Chemistry

Pyrazole-based ligands have gained significant attention in coordination chemistry and catalysis due to their versatile coordination modes and ability to stabilize various metal centers. researchgate.netresearchgate.net The presence of a chloro substituent on the pyrazole ring can influence the electronic properties of the resulting ligand, thereby modulating the catalytic activity and stability of the metal complex.

The synthesis of ligands incorporating the 5-chloro-1H-pyrazole scaffold can be achieved through various synthetic routes. For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted amines leads to the formation of pyrazole-4-carboxamides. researchgate.net These amides can act as bidentate or multidentate ligands for a range of metal ions.

Research has shown that pyrazole-derived ligands can be employed in various catalytic transformations. For instance, manganese complexes with pyrazole ligands have been shown to be efficient catalysts for transfer hydrogenation reactions. rsc.org While this specific study does not use a chloro-substituted pyrazole, it highlights the potential of pyrazole-based ligands in catalysis. The introduction of a chloro group could be used to fine-tune the ligand's electronic properties and, consequently, the catalyst's performance.

Precursor in the Synthesis of Functional Materials and Organic Electronics

The pyrazole scaffold is a component of various functional organic materials, including those with applications in organic electronics. The ability to introduce different substituents onto the pyrazole ring, facilitated by precursors like this compound, is crucial for tuning the material's properties.

While direct examples of this compound in the synthesis of functional materials are not abundant in the readily available literature, the general importance of substituted pyrazoles in this field is well-established. For instance, pyrazole derivatives are used in the synthesis of push-pull type tetrapyrazinoporphyrazines, which have interesting optical properties. nih.gov The strategic placement of electron-withdrawing groups, such as chlorine, can significantly impact the electronic and photophysical characteristics of such materials.

The synthesis of pyrazoles for potential use in energetic materials has also been explored, highlighting the versatility of this heterocyclic core. nih.gov The introduction of a chloro group can influence the energetic properties of the final compound.

Role in the Development of Agrochemical Research Scaffolds and Intermediates (Focus on synthesis of the scaffold, not efficacy)

The pyrazole ring is a prominent scaffold in the agrochemical industry. scirp.org Many commercial pesticides and herbicides contain a pyrazole core. The synthesis of novel agrochemical candidates often involves the use of versatile building blocks like this compound to create diverse libraries of compounds for screening.

The synthesis of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings, which have shown insecticidal activities, demonstrates the utility of chloropyrazole intermediates. researchgate.net For example, ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate can be synthesized and further elaborated to produce a range of target compounds. researchgate.net

Furthermore, the synthesis of novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety has been reported, with some of these compounds showing potential as antifungal agents. rsc.org The synthetic route allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

A general synthetic pathway to pyrazole-carboxamide derivatives involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted amines. scielo.br This method provides a straightforward route to a variety of potential agrochemical scaffolds.

The following table provides examples of agrochemical research scaffolds synthesized from 5-chloro-1H-pyrazole derivatives:

| Starting Material | Synthetic Transformation | Resulting Scaffold | Reference(s) |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Chlorination with SO2Cl2 | Ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate | researchgate.net |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Reaction with phenylhydrazines | 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety | rsc.org |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Reaction with substituted amines | Pyrazole-carboxamide derivatives | scielo.br |

Design and Synthesis of Derivatives Incorporating the 5-chloro-1H-pyrazole Scaffold for Novel Chemical Entities

The 5-chloro-1H-pyrazole scaffold serves as a versatile platform for the design and synthesis of novel chemical entities with potential applications in various fields, including medicinal chemistry. nih.govnih.gov The chlorine atom provides a reactive handle for introducing a wide range of functional groups through nucleophilic substitution reactions.

For example, the synthesis of novel pyrazolone-based compounds has been achieved through a multi-step sequence starting from a pyrazolone (B3327878), which is then chloroformylated to introduce the chloro-pyrazole moiety. nih.gov This intermediate, 5-chloro-1-(phenyl/substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, can then be further modified to create a library of derivatives. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with diverse biological activities, can also utilize pyrazole precursors. nih.govmdpi.com While these examples may not directly start from this compound, the principles of pyrazole chemistry are transferable.

The development of new synthetic methodologies for pyrazoles continues to expand the possibilities for creating novel derivatives. organic-chemistry.org For example, regiocontrolled synthesis methods allow for the specific placement of substituents on the pyrazole ring, which is crucial for optimizing the properties of the final molecule. nih.gov

The following table lists some examples of derivatives synthesized from the 5-chloro-1H-pyrazole scaffold:

| Starting Material | Synthetic Approach | Resulting Derivative Class | Reference(s) |

| 2-(phenyl/substituted phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Vilsmeier–Haack reaction | 5-chloro-1-(phenyl/substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehydes | nih.gov |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Reaction with substituted benzothiazol-2-ylamines and researchgate.netresearchgate.netnih.govthiadiazol-2-ylamines | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amides | researchgate.net |

Structure Mechanism Relationship Studies of 5 Chloro 1h Pyrazole Hydrochloride at the Molecular Level Non Clinical Focus

Investigation of Molecular Recognition Principles Involving the 5-Chloropyrazole Scaffold

The principles of molecular recognition dictate how a molecule interacts with its binding partners, a process governed by non-covalent forces. For the 5-chloropyrazole scaffold, the chlorine atom at the 5-position plays a crucial role in defining these interactions through a phenomenon known as halogen bonding.

A detailed analysis of crystal structures containing the 1-aryl-5-chloropyrazole framework reveals that the chlorine atom is frequently involved in forming halogen bonds. bohrium.com This type of interaction occurs because the chlorine atom possesses a region of positive electrostatic potential, known as a σ-hole, located along the axis of the carbon-chlorine bond. This positive region can interact favorably with nucleophilic atoms like oxygen and nitrogen.

Studies have identified several types of halogen-mediated contacts in the crystal lattices of 5-chloropyrazole derivatives, including:

Cl···O Interactions: These are among the most common contacts observed, where the chlorine atom interacts with an oxygen atom from a neighboring molecule.

Cl···N Interactions: Similar to oxygen, the nitrogen atom of other functional groups can act as a halogen bond acceptor.

Cl···π Interactions: The chlorine atom can also interact with the electron-rich π-systems of aromatic rings.

Enzymatic Interaction Studies with 5-chloro-1H-pyrazole hydrochloride Derivatives (Focus on inhibition kinetics and binding site analysis)

The 5-chloropyrazole scaffold is a key component in a variety of potent enzyme inhibitors. Structure-activity relationship (SAR) and molecular modeling studies have elucidated how these derivatives interact with enzyme active sites, providing a basis for rational drug design.

One significant area of research is the development of antifungal agents. A series of novel 5-chloro-pyrazole derivatives incorporating a phenylhydrazone moiety demonstrated potent activity against various plant pathogenic fungi. rsc.org For example, compound 7c was particularly effective against Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with EC₅₀ values of 0.85, 0.68, and 0.74 µg/mL, respectively. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed for these compounds, which can guide the future design of even more potent antifungal pyrazole (B372694) derivatives. rsc.org

In the field of cancer research, pyrazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Compounds 3a and 3i from a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones showed significant cytotoxic activity against the PC-3 prostate cancer cell line. nih.gov Crucially, compound 3i was found to be a highly potent inhibitor of VEGFR-2, with an IC₅₀ value nearly three times lower than the standard drug Sorafenib. nih.gov Molecular docking studies supported these findings, showing that the compounds fit within the VEGFR-2 active site. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. A series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible inhibitors of both MAO and bovine serum amine oxidase, with their selectivity being influenced by the substituents on the phenyl ring at position 5. nih.gov

| Enzyme Target | Pyrazole Derivative Class | Key Findings | Inhibition Data (IC₅₀/EC₅₀) | Source(s) |

| VEGFR-2 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | Compound 3i showed potent inhibition, outperforming the reference drug Sorafenib. Docking studies confirmed binding at the active site. | 3i : 8.93 nM | nih.gov |

| Fungal Enzymes (R. solani) | 5-chloro-pyrazoles with a phenylhydrazone moiety | Compounds exhibited significant antifungal activity. 3D-QSAR models were developed to guide further design. | 7c : 0.85 µg/mL; 8d : 0.25 µg/mL | rsc.org |

| NAAA | Pyrazole azabicyclooctane sulfonamides | A novel class of non-covalent inhibitors. SAR analysis led to the discovery of highly potent compounds. | ARN19689 : 0.042 µM | nih.gov |

| Monoamine Oxidase (MAO) | 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazoles | Showed good, reversible inhibitory activity. Selectivity depended on substitution patterns. | Not specified in abstract | nih.gov |

This table is interactive. Click on the headers to sort the data.

Receptor Binding Affinity Analysis of this compound in Model Systems (Emphasis on molecular interaction, not physiological effect)

The pyrazole scaffold is integral to the design of ligands that bind with high affinity and selectivity to various receptors. Molecular modeling and binding assays have been instrumental in understanding the specific interactions that govern this affinity.

Derivatives of pyrazole have been developed as potent antagonists for the Androgen Receptor (AR), a key target in prostate cancer. nih.gov Through a fragment-splicing strategy, a series of 5-methyl-1H-pyrazole derivatives were synthesized, with compounds A13 and A14 identified as potent AR antagonists. Molecular docking simulations revealed that these compounds bind to the AR ligand-binding domain, and their specific interactions within the binding site are responsible for their antagonistic activity. nih.gov

In another study, pyrazolo[1,5-c]quinazoline (B1257617) derivatives and their simplified pyrazole analogues were designed as antagonists for the human A₃ adenosine (B11128) receptor (hA₃ AR). nih.gov Several compounds in the series demonstrated good binding affinity for the hA₃ receptor with high selectivity over other adenosine receptor subtypes. Molecular docking studies were used to propose a binding model where the pyrazole core and its substituents form key interactions with residues in the receptor's binding pocket. nih.gov

Conversely, studies on N-formyl peptide receptors (FPRs) showed that certain pyrazole derivatives had low or no agonist activity. nih.govresearchgate.net Molecular modeling suggested that the five-membered pyrazole scaffold led to a suboptimal arrangement of the key pharmacophore (a 4-bromophenylacetamide side chain) within the receptor's binding site, highlighting the precise structural requirements for effective receptor activation. nih.govresearchgate.net

| Receptor Target | Pyrazole Derivative Class | Key Findings | Binding Affinity (Kᵢ/IC₅₀) | Source(s) |

| Androgen Receptor (AR) | 5-methyl-1H-pyrazole derivatives | Compounds A13 and A14 were identified as potent AR antagonists based on reporter gene assays. | Not specified in abstract | nih.gov |

| Adenosine A₃ Receptor (hA₃ AR) | Pyrazolo[1,5-c]quinazolines and simplified pyrazole analogues | Produced compounds with good affinity and high selectivity for the hA₃ subtype. | High µM to nM range | nih.gov |

| N-formyl Peptide Receptors (FPRs) | Pyrazole and pyrazolone (B3327878) derivatives with a 4-bromophenylacetamide side chain | The pyrazole nucleus was found to be generally inappropriate for FPR agonism due to poor arrangement in the binding site. | Low or absent activity | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Elucidation of Molecular Pathway Perturbations by this compound Scaffolds

The pyrazole scaffold is a foundational element in molecules designed to modulate complex cellular pathways, particularly those involved in cell growth, proliferation, and death (apoptosis). Non-clinical research has demonstrated that pyrazole-containing compounds can significantly perturb these pathways at the molecular level.

For instance, pyrazole derivatives designed as VEGFR-2 inhibitors not only block the enzyme's activity but also trigger downstream effects that lead to apoptosis in cancer cells. nih.gov Studies on the prostate cancer cell line PC-3 showed that these compounds up-regulated the expression of pro-apoptotic genes while down-regulating the anti-apoptotic gene Bcl-2. This indicates a significant perturbation of the intrinsic apoptotic pathway. nih.gov

Similarly, a series of asymmetric monocarbonyl analogues of curcumin (B1669340) (MACs), which feature a 1-aryl-1H-pyrazole scaffold, were found to act as microtubule-destabilizing agents. acs.org Microtubules are essential components of the cellular cytoskeleton, and their disruption can halt cell division and induce apoptosis. These pyrazole-fused compounds were shown to inhibit microtubule assembly and enhance the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The study concluded that the hydrophobic or hydrophilic nature of the substituents on the pyrazole ring was a major factor influencing their cytotoxic activity, likely by affecting their ability to cross the cell membrane and reach their intracellular target. acs.org

Further research into pyrazolo[3,4-b]pyridine derivatives has shown that specific compounds can powerfully inhibit tumor growth and induce apoptosis in mouse models of breast cancer, reinforcing the role of the pyrazole scaffold in creating potent modulators of cell survival pathways. mdpi.com

Design of Molecular Probes and Chemical Tools Based on this compound for Mechanistic Biological Research

The unique structural and electronic properties of the pyrazole ring make it an excellent scaffold for the design of molecular probes and chemical tools used in biological research. These tools are essential for visualizing and quantifying molecular processes in living systems.

A significant application is in the development of fluorescent probes for bioimaging. nih.gov The synthetic versatility of the pyrazole ring allows for the attachment of various fluorophores and receptor groups. By modifying the pyrazole scaffold with electron-donating groups or highly conjugated substituents, researchers can fine-tune the photophysical properties (like absorption and emission wavelengths) of the resulting probe. Functionalizing these probes with specific receptors (e.g., for metal ions or with lipophilic fragments) enables them to target specific cellular components or respond to changes in the local microenvironment. nih.gov

For example, pyrazole-phenanthridine based D-π-A luminophores have been designed as fluorescent probes to monitor pH changes within living cells. researchgate.net Another pyrazole-based probe was designed to detect changes in acidity; it exhibited a clear shift in its absorption and emission spectra in response to increasing acidity, allowing for ratiometric sensing. nih.gov These probes are invaluable for studying cellular processes like endocytosis, lysosomal function, and metabolic state, which are often associated with pH fluctuations. The development of such chemical tools based on the pyrazole core structure continues to advance our ability to conduct mechanistic biological research in real-time and in vivo. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 1h Pyrazole Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Chemistry Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For pyrazole chemistry, and specifically for derivatives of 5-chloro-1H-pyrazole hydrochloride, AI and machine learning (ML) offer powerful tools to accelerate research. These computational approaches can be applied to several aspects of the research cycle, from initial design to synthesis planning and property prediction. nih.gov

In the realm of drug discovery and materials science, AI algorithms can perform virtual screening of large libraries of potential derivatives. By analyzing structure-activity relationships (SAR), these models can identify candidates with a high probability of possessing desired biological activities or material properties. mdpi.com For instance, computational analysis has been used to evaluate the structure-activity relationships of pyrazole derivatives against various biological targets, demonstrating the potential of in silico methods to guide the design of more potent compounds. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Impact |

| Synthesis Planning | Retrosynthesis Prediction | Discovery of novel, more efficient synthetic routes. |

| Reaction Optimization | Predictive Modeling | Reduced experimental optimization time and resource use. nih.gov |

| Property Prediction | QSAR Modeling | Rapid screening for biological activity or material properties. mdpi.com |

| Mechanism Elucidation | Data-driven Analysis | Deeper understanding of reaction mechanisms. |

Novel Applications of this compound in Sustainable and Circular Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. The synthesis and application of this compound are ripe for innovation in this area. Research is shifting towards the development of more environmentally benign synthetic methods for pyrazoles, such as utilizing nano-ZnO catalysts for efficient, high-yield reactions with easy work-up procedures. nih.govnih.gov Other approaches focus on solvent-free reaction conditions and the use of multicomponent reactions (MCRs), which enhance efficiency by combining multiple steps into a single pot reaction, thereby saving time and energy. rsc.orgnih.gov

Beyond sustainable synthesis, there is an emerging interest in the application of pyrazole derivatives in environmental remediation and circular economy frameworks. For example, pyrazole-based compounds have been investigated as chemosensors for the detection of heavy metal ions in aqueous solutions. nih.gov The design of materials incorporating the this compound moiety could lead to new systems for water treatment and the recovery of valuable metals. The adaptability of the pyrazole scaffold allows for its functionalization to create selective chelating agents, which could be immobilized on solid supports for use in filtration or purification systems. nih.gov

The concept of a circular economy, which emphasizes the reuse and recycling of materials, presents another frontier. Designing pyrazole-based materials for recyclability or biodegradability will be a key challenge. This could involve creating polymers or materials where the this compound unit can be recovered and reused after the material's end-of-life, contributing to a more sustainable chemical industry.

Exploration of Supramolecular Chemistry and Self-Assembly Involving this compound

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for creating complex, functional architectures from molecular building blocks. 1H-pyrazoles are particularly adept at self-assembly, primarily through intermolecular N-H···N hydrogen bonds. nih.gov This interaction can lead to the formation of well-defined supramolecular motifs such as dimers, trimers, tetramers, and infinite chains (catemers). researchgate.netnih.govresearchgate.net

The specific arrangement of these motifs is influenced by the nature and position of substituents on the pyrazole ring. nih.gov The chloro-substituent at the 5-position of this compound, along with the hydrochloride salt form, will significantly influence its hydrogen bonding patterns and crystal packing. The presence of the chloride ion introduces additional hydrogen bond acceptor sites, potentially leading to more complex and robust three-dimensional networks.

The study of these self-assembly processes is fundamental to crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. researchgate.net By understanding and controlling the supramolecular assembly of this compound, it may be possible to create new crystalline materials with specific applications, such as in nonlinear optics, gas storage, or as templates for further chemical reactions.

Table 2: Common Supramolecular Motifs in 1H-Pyrazoles

| Motif | Description | Driving Interaction |

| Dimer | Two pyrazole molecules linked together. researchgate.net | N-H···N hydrogen bonds. nih.gov |

| Trimer | A cyclic arrangement of three pyrazole units. researchgate.net | N-H···N hydrogen bonds. nih.gov |

| Tetramer | A cyclic or tetrahedral arrangement of four molecules. researchgate.netresearchgate.net | N-H···N hydrogen bonds. nih.gov |

| Catemer | An infinite one-dimensional chain. researchgate.netresearchgate.net | N-H···N hydrogen bonds. nih.gov |

Development of Advanced Analytical Techniques for Trace Analysis and Purity Assessment in Research Contexts

As the applications of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their detection, quantification, and purity assessment becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural characterization nih.govslideshare.net, more sensitive methods are required for trace analysis and for ensuring high purity in research and potential future applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating the target compound from starting materials, by-products, and other impurities with high resolution. google.com The development of specific HPLC methods for this compound is essential for quality control in its synthesis and use.

For trace analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) provide exceptional sensitivity and selectivity. This is particularly important in environmental monitoring or in biological studies where concentrations may be very low. Furthermore, the development of pyrazole-based fluorescent probes for detecting metal cations suggests a promising avenue for creating new analytical tools. nih.gov It is conceivable that derivatives of this compound could be designed as specific sensors for certain analytes, where the chloro-substituent could modulate the photophysical properties of the sensor. Another advanced technique, cyclic voltammetry, has been highlighted as a tool to study reaction mechanisms and predict the efficiency of pyrazole synthesis, offering insights that complement traditional spectroscopic methods. nih.gov

Design of Multi-functional Materials Incorporating this compound Moieties

The pyrazole scaffold is a versatile building block for the creation of functional materials due to its unique electronic properties, coordination ability, and thermal stability. nih.govnih.gov The incorporation of the this compound moiety into larger molecular structures or polymers can lead to materials with novel and enhanced functionalities. The presence of the chlorine atom can influence the material's properties through steric and electronic effects, and can also serve as a reactive handle for further post-synthesis modification.

Several classes of pyrazole-based materials are currently being explored: